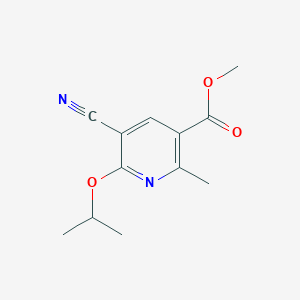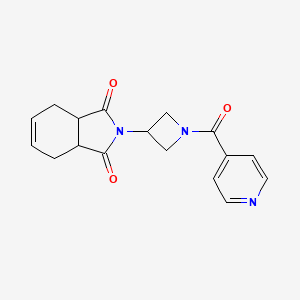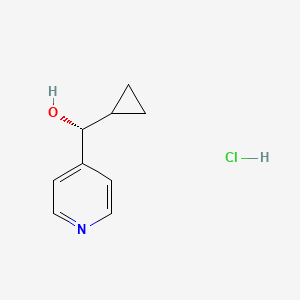
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride is a derivative of pyrazole, a nitrogen-containing heterocyclic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazole derivatives have been synthesized using various methods. For instance, some hydrazine-coupled pyrazoles were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been analyzed using techniques like single-crystal X-ray diffraction . The specific structure of “5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride” is not available in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride” would depend on its specific structure. For a related compound, 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, the molecular weight is 216.242 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14;/h3-7H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXDLHOXSHFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)

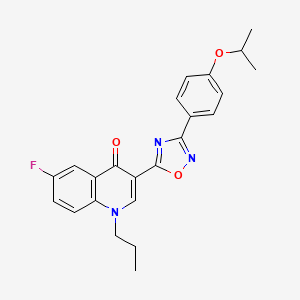
![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)
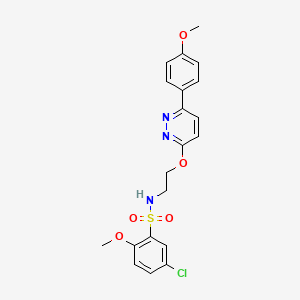

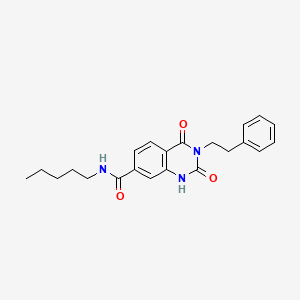
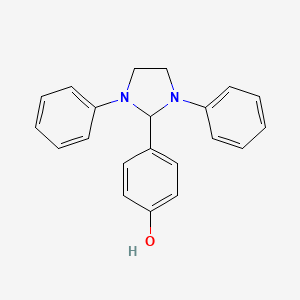
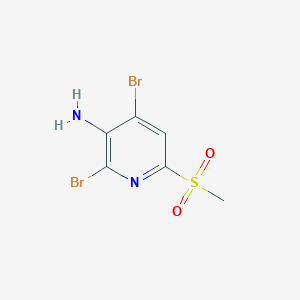
![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

